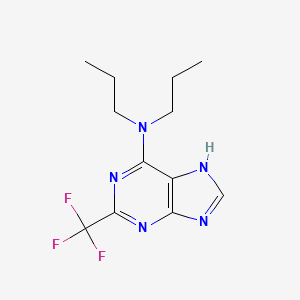![molecular formula C14H10N2O2 B14203192 Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- CAS No. 858117-96-1](/img/structure/B14203192.png)
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- is a complex organic compound that belongs to the class of phenyl methanone derivatives This compound is characterized by the presence of a methanone group attached to a 3-hydroxyphenyl and a 1H-pyrrolo[2,3-b]pyridin-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide at 40°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It can be used in the production of dyes, photochemical sensitizers, and metal complexes.
Mecanismo De Acción
The mechanism of action of Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins and signaling pathways[3][3].
Comparación Con Compuestos Similares
Similar Compounds
(3-Hydroxyphenyl)(piperidin-1-yl)methanone: This compound has a similar structure but with a piperidinyl group instead of a pyrrolo[2,3-b]pyridin-3-yl group.
Di(pyridin-3-yl)methanone: Another similar compound with two pyridinyl groups attached to the methanone.
Uniqueness
Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a 3-hydroxyphenyl group with a 1H-pyrrolo[2,3-b]pyridin-3-yl group makes it a valuable compound for various research applications.
Propiedades
Número CAS |
858117-96-1 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
(3-hydroxyphenyl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C14H10N2O2/c17-10-4-1-3-9(7-10)13(18)12-8-16-14-11(12)5-2-6-15-14/h1-8,17H,(H,15,16) |
Clave InChI |
WXFZEBHNGYKMJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C(=O)C2=CNC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


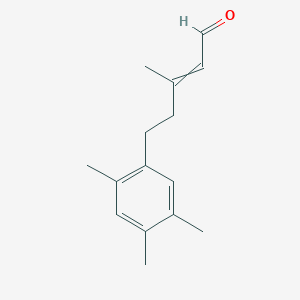

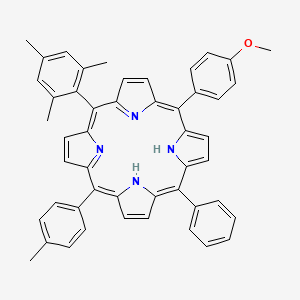
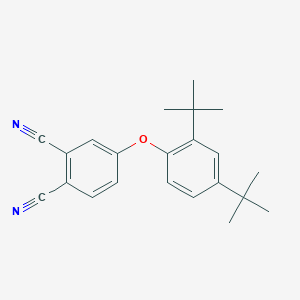
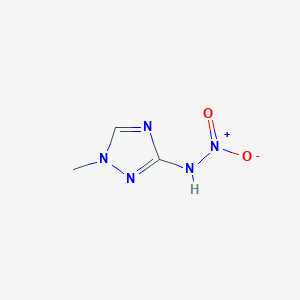
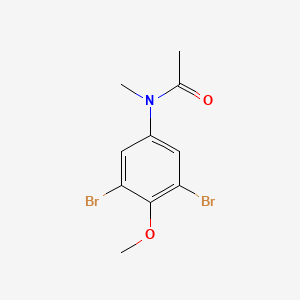
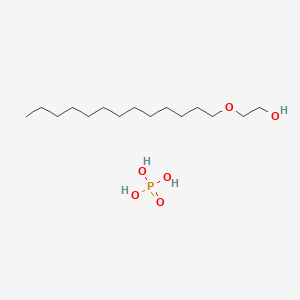
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B14203144.png)
![N-[5-(4-methoxyphenyl)-4-methyl-2-phenylphenyl]benzamide](/img/structure/B14203146.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecan-3-one](/img/structure/B14203149.png)
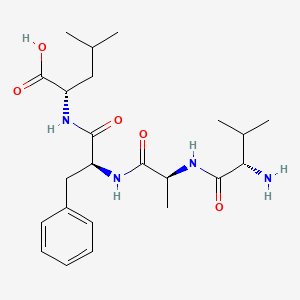
![3-Benzyl-7-(2-oxoethyl)-3-azabicyclo[3.2.1]octane-6-carbaldehyde](/img/structure/B14203160.png)
![2-[Bis(2-sulfanylethyl)amino]-4,6-dimethylphenol](/img/structure/B14203166.png)
